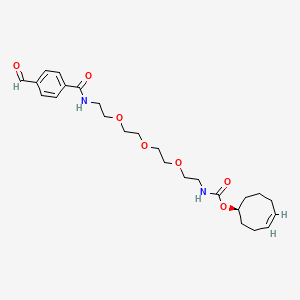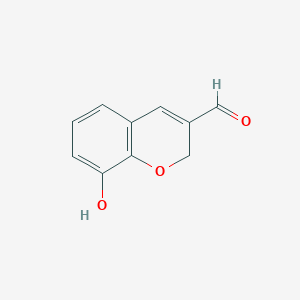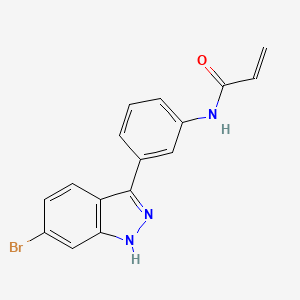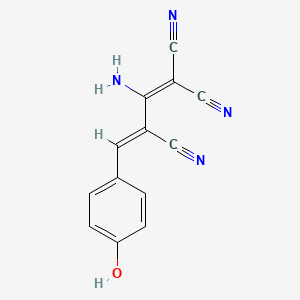
NHS-NH-(diethylamino)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NHS-NH-(diethylamino)ethyl benzoate is a compound primarily used for N-glycan labeling . It has a molecular formula of C18H23N3O6 and a molecular weight of 377.39 g/mol . This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHS-NH-(diethylamino)ethyl benzoate involves the reaction of N-hydroxysuccinimide (NHS) with NH-(diethylamino)ethyl benzoate under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
NHS-NH-(diethylamino)ethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with amine-containing compounds to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form NHS and NH-(diethylamino)ethyl benzoate.
Common Reagents and Conditions
Reagents: Common reagents include NHS, DCC, and DMF.
Conditions: Reactions typically occur at room temperature with controlled pH and solvent conditions.
Major Products
The major products formed from these reactions include labeled N-glycans and other amine-containing compounds .
Scientific Research Applications
NHS-NH-(diethylamino)ethyl benzoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of NHS-NH-(diethylamino)ethyl benzoate involves the formation of stable amide bonds with amine-containing compounds . This reaction is facilitated by the NHS ester group, which acts as an activating agent . The molecular targets include primary amines in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
NHS-ester compounds: These include NHS-biotin and NHS-fluorescein, which are also used for labeling amine-containing compounds.
Diethylaminoethyl derivatives: Compounds like diethylaminoethyl cellulose are used in similar applications.
Uniqueness
NHS-NH-(diethylamino)ethyl benzoate is unique due to its specific application in N-glycan labeling, which is not commonly seen in other NHS-ester compounds . Its ability to form stable amide bonds with high efficiency makes it a valuable tool in various research fields .
Properties
Molecular Formula |
C18H23N3O6 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C18H23N3O6/c1-3-20(4-2)11-12-26-17(24)13-5-7-14(8-6-13)19-18(25)27-21-15(22)9-10-16(21)23/h5-8H,3-4,9-12H2,1-2H3,(H,19,25) |
InChI Key |
XZCDDISCLBJVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)


![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11931762.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)


![9-[(Benzyloxy)imino]-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B11931790.png)

![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
